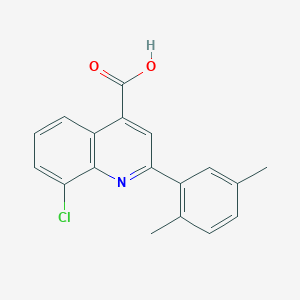

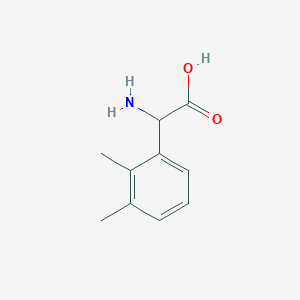

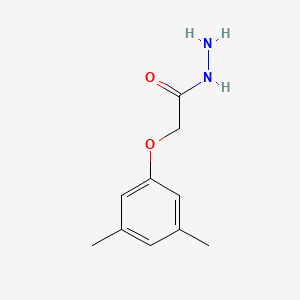

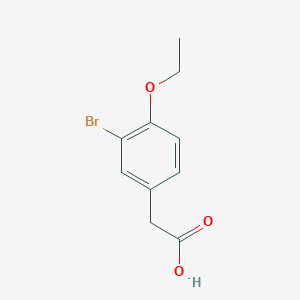

![molecular formula C11H18N2S B1274469 1-[(5-Ethylthien-2-yl)methyl]piperazine CAS No. 523981-54-6](/img/structure/B1274469.png)

1-[(5-Ethylthien-2-yl)methyl]piperazine

Übersicht

Beschreibung

The compound "1-[(5-Ethylthien-2-yl)methyl]piperazine" is not directly mentioned in the provided papers. However, the papers do discuss various piperazine derivatives and their synthesis, which can offer insights into the chemical behavior and properties that might be relevant to the compound . Piperazine and its derivatives are a class of organic compounds that are often used in pharmaceuticals and have been the subject of extensive research due to their biological activities .

Synthesis Analysis

The synthesis of piperazine derivatives typically involves multi-step reactions starting from various precursors. For instance, one paper describes the synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds through a Claisen Schmidt condensation followed by cyclization and Mannich’s reaction . Another paper details the synthesis of 1,4-piperazine-2,5-dione derivatives from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, involving six steps and resulting in polymorphic crystalline forms . These methods highlight the complexity and versatility of piperazine chemistry.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which can be substituted with various functional groups. The papers provided discuss the structural characterization of these compounds using techniques such as IR, 1H NMR, 13C-NMR, and mass spectrometry . Single-crystal X-ray analysis is also used to determine the polymorphic forms of a piperazine dione derivative . These techniques are crucial for confirming the molecular structure and understanding the compound's potential interactions.

Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, depending on their substituents. The papers suggest that these compounds can participate in reactions such as Mannich’s reaction, which involves the formation of a bond between a carbon atom and a nitrogen atom of the piperazine ring . The reactivity of these compounds is influenced by their electronic and steric properties, which can be modified by different substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The papers do not provide specific data on the physical properties of "1-[(5-Ethylthien-2-yl)methyl]piperazine," but they do report on the biological activities of similar compounds. For example, certain derivatives exhibit antidepressant and antianxiety activities in animal models , while others show antimicrobial properties . These properties are likely a result of the interaction between the piperazine derivatives and biological targets.

Wissenschaftliche Forschungsanwendungen

Antibacterial and Biofilm Inhibitor

- Synthesis and Antibacterial Activity : A study synthesized novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, exhibiting strong antibacterial efficacies against E. coli, S. aureus, and S. mutans strains. These compounds, particularly 1,4-Bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine, showed potent biofilm inhibition activities, outperforming reference drugs like Ciprofloxacin in inhibitory activity against MRSA and VRE bacterial strains (Mekky & Sanad, 2020).

Antimicrobial and Antifungal Agents

- Novel Piperazine Derivatives for Antimicrobial Use : A series of piperazine derivatives were synthesized and tested for their antimicrobial properties. Several compounds displayed excellent antibacterial and antifungal activities when compared to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Antihelminthic Activity

- Effectiveness Against Parasites : Piperazine derivatives were synthesized and showed high efficacy against Trichinella spiralis, a parasitic nematode. These compounds were more effective than standard treatments like albendazole, with some showing up to 100% efficacy (Mavrova et al., 2006).

Acetylcholinesterase Inhibitors

- Potential in Treating Neurological Disorders : New thiazole-piperazines were synthesized and evaluated for their inhibitory activity on enzymes relevant to neurological conditions. Some compounds exhibited significant inhibition rates against acetylcholinesterase, suggesting potential applications in treating disorders like Alzheimer's disease (Yurttaş, Kaplancıklı, & Özkay, 2013).

Antidiabetic Compounds

- Impact on Glucose Homeostasis : Piperazine derivatives were identified as new antidiabetic compounds, with certain derivatives showing potent effects on glucose tolerance in rat models of diabetes. These compounds increased insulin secretion independently of alpha2 adrenoceptor blockage (Le Bihan et al., 1999).

HIV-1 Reverse Transcriptase Inhibitors

- Potential in HIV Treatment : Analogues of the compound U-80493E, which included piperazine derivatives, were synthesized and evaluated for their inhibition of HIV-1 reverse transcriptase. Some of these derivatives showed significant potency, leading to the clinical evaluation of certain compounds for potential use in HIV treatment (Romero et al., 1994).

Safety And Hazards

- Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.

- Handling Precautions : Follow safety guidelines when handling this compound.

- Environmental Impact : Investigate its environmental persistence and potential harm.

Zukünftige Richtungen

Future research should focus on:

- Biological Activity : Explore its potential as a drug candidate or bioactive molecule.

- Derivatives : Synthesize derivatives to enhance specific properties.

- Applications : Investigate its applications in materials science, medicinal chemistry, or other fields.

Remember that this analysis is based on available information, and further research is necessary to fully understand the compound’s properties and potential. For detailed references, consult relevant peer-reviewed papers and technical documents12.

Eigenschaften

IUPAC Name |

1-[(5-ethylthiophen-2-yl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2S/c1-2-10-3-4-11(14-10)9-13-7-5-12-6-8-13/h3-4,12H,2,5-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDNHMNFKBAHHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398204 | |

| Record name | 1-[(5-ethylthien-2-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(5-Ethylthien-2-yl)methyl]piperazine | |

CAS RN |

523981-54-6 | |

| Record name | 1-[(5-Ethyl-2-thienyl)methyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=523981-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(5-ethylthien-2-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

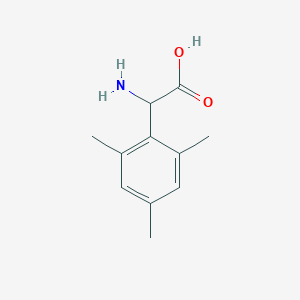

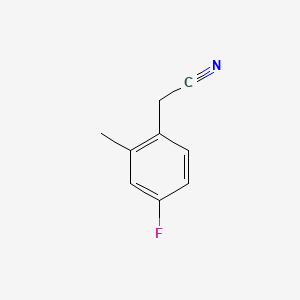

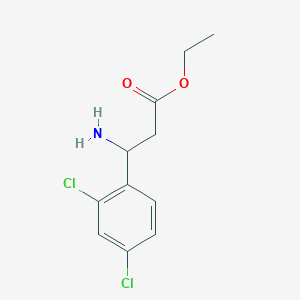

![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1274423.png)